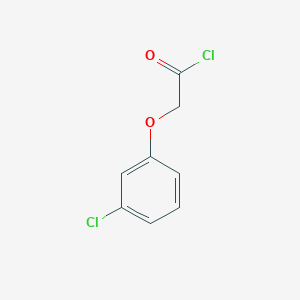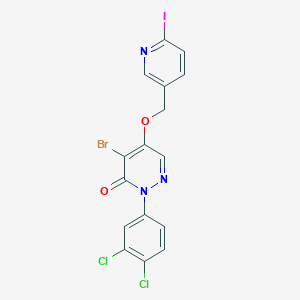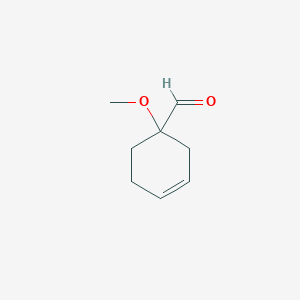
1-Methoxycyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxycyclohex-3-ene-1-carbaldehyde is a chemical compound that is commonly used in scientific research. It is a cyclic aldehyde that is used as a building block in organic synthesis. This compound is also used in the development of new drugs and as a research tool in the study of biological processes.
Wirkmechanismus
The mechanism of action of 1-Methoxycyclohex-3-ene-1-carbaldehyde is not well understood. However, it is believed that this compound acts as a reactive aldehyde that can react with nucleophiles, such as amino acids and proteins.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Methoxycyclohex-3-ene-1-carbaldehyde are not well documented. However, it is believed that this compound can interact with biological molecules, such as enzymes and proteins, and may have an effect on their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methoxycyclohex-3-ene-1-carbaldehyde in lab experiments include its availability, ease of synthesis, and versatility as a building block in organic synthesis. However, the limitations of using this compound include its potential reactivity with biological molecules and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 1-Methoxycyclohex-3-ene-1-carbaldehyde in scientific research. One potential direction is the development of new compounds for drug development. This compound can also be used in the study of biological processes, such as enzyme-catalyzed reactions and protein-protein interactions. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biological molecules.
Synthesemethoden
The synthesis of 1-Methoxycyclohex-3-ene-1-carbaldehyde involves the reaction of cyclohexene with methanol and formaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified and used in further research.
Wissenschaftliche Forschungsanwendungen
1-Methoxycyclohex-3-ene-1-carbaldehyde is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of new compounds for drug development. This compound is also used in the study of biological processes, such as enzyme-catalyzed reactions and protein-protein interactions.
Eigenschaften
CAS-Nummer |
117370-82-8 |
|---|---|
Produktname |
1-Methoxycyclohex-3-ene-1-carbaldehyde |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-methoxycyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-10-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
InChI-Schlüssel |
ADKAKEKFQBWXRH-UHFFFAOYSA-N |
SMILES |
COC1(CCC=CC1)C=O |
Kanonische SMILES |
COC1(CCC=CC1)C=O |
Synonyme |
3-Cyclohexene-1-carboxaldehyde, 1-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



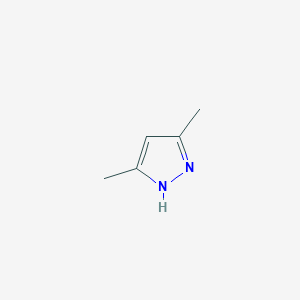
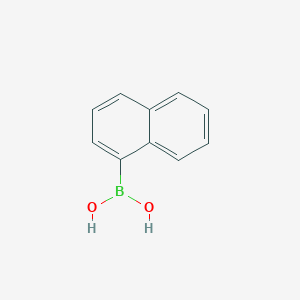
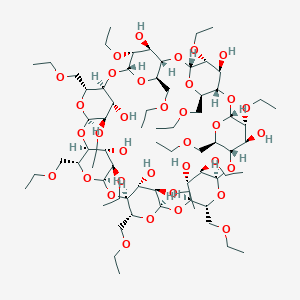
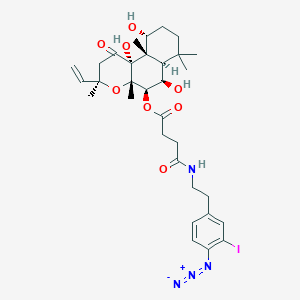

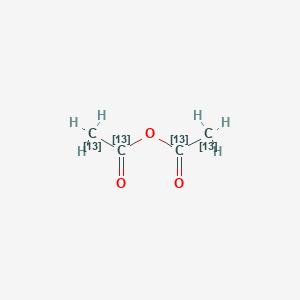

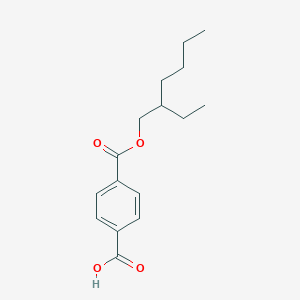
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)

